molecular formula C14H13ClN2O2 B8263448 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride

Cat. No.: B8263448
M. Wt: 276.72 g/mol
InChI Key: QRDGBFIQWNWESP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride is a chemical compound with the molecular formula C14H13ClN2O2 and a molecular weight of 276.72 g/mol . This compound is characterized by the presence of an amino group, a hydroxymethyl group, and a benzonitrile moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride typically involves the reaction of 4-amino-3-(hydroxymethyl)phenol with 4-chlorobenzonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified and converted to its hydrochloride salt form.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products

    Oxidation: 4-(4-Carboxy-3-(hydroxymethyl)phenoxy)benzonitrile.

    Reduction: 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride involves its interaction with specific molecular targets. The amino and hydroxymethyl groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The benzonitrile moiety can also participate in π-π interactions with aromatic residues in proteins, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Amino-3-(hydroxymethyl)phenoxy)benzonitrile hydrochloride is unique due to the presence of both amino and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

4-[4-amino-3-(hydroxymethyl)phenoxy]benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2.ClH/c15-8-10-1-3-12(4-2-10)18-13-5-6-14(16)11(7-13)9-17;/h1-7,17H,9,16H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDGBFIQWNWESP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)OC2=CC(=C(C=C2)N)CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.72 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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